1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine
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Overview
Description
Compounds with a structure similar to “1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine” often contain a boronic acid pinacol ester group . This group is significant in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step substitution reaction . The structure of the synthesized compound is usually confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using X-ray diffraction . Density functional theory (DFT) is also applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which are present in similar compounds, are important reaction intermediates in organic synthesis . They have been widely used in reactions such as the Suzuki reaction .Scientific Research Applications
Medicinal Chemistry Applications
The compound shows promise in the field of medicinal chemistry, particularly in the development of sigma ligands with high affinity and selectivity for sigma 2 binding sites. For example, compounds with a 4-fluorophenyl substituent, similar in structure to 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine, demonstrated very selective sigma 2 ligands with subnanomolar affinity. Such compounds could potentially be used in exploring treatments for conditions like anxiety, as indicated by anxiolytic activity found in related sigma 2 ligands in animal tests (Perregaard et al., 1995).
Organic Synthesis and Chemical Properties
In organic synthesis, compounds similar to this compound are used as intermediates. For instance, boric acid ester intermediates with benzene rings were synthesized and their structures confirmed by various spectroscopic methods. These compounds were obtained through a three-step substitution reaction, providing insights into the synthesis and conformational analysis of similar complex molecules (Huang et al., 2021).
Pharmacological Properties
The pharmacological characterization of compounds structurally related to this compound includes their potential as inverse agonists at 5-HT2A receptors. Such properties suggest a possible application in developing antipsychotic agents, as demonstrated by ACP-103, a compound that showed significant inverse agonist activity at 5-HT2A receptors and promising behavioral pharmacological profiles in animal models (Vanover et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPVAUCWUBHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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